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Compound of Interest

Compound Name:
1-(Difluoromethoxy)-4-methyl-2-

nitrobenzene

CAS No.: 1245772-51-3

Cat. No.: B2427556 Get Quote

4-(Difluoromethoxy)-1-methyl-2-nitrobenzene:
Structural Analysis & Synthetic Application in
Antiviral Therapeutics
Executive Summary
CAS 144510-65-6, systematically named 4-(difluoromethoxy)-1-methyl-2-nitrobenzene, is a

fluorinated aromatic building block essential for the synthesis of Ensitrelvir (S-217622), a

SARS-CoV-2 3CL protease inhibitor. Its structural core—a toluene scaffold functionalized with a

nitro group and a lipophilic difluoromethoxy ether—serves as the precursor to the aniline

moiety required for the final drug assembly. This guide provides a comprehensive analysis of

its nomenclature, synthesis, and role in modern drug development.

Chemical Identity & Nomenclature[1][2][3]
The IUPAC naming logic follows the priority rules where the benzene ring is the parent

structure, though the toluene derivative name is widely accepted in industrial contexts.
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Attribute Detail

CAS Registry Number 144510-65-6

Preferred IUPAC Name 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene

Alternative Name 4-(Difluoromethoxy)-2-nitrotoluene

Molecular Formula C₈H₇F₂NO₃

Molecular Weight 203.14 g/mol

SMILES CC1=C(C=C(C=C1)OC(F)F)[O-]

Key Functional Groups
Nitro (-NO₂), Difluoromethoxy (-OCHF₂), Methyl

(-CH₃)

Structural Logic (Graphviz Visualization)
The following diagram illustrates the connectivity and functional group positioning.
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Caption: Structural connectivity of CAS 144510-65-6 showing substituent locants on the

benzene core.

Synthetic Pathway & Methodology
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The synthesis of CAS 144510-65-6 typically proceeds via the difluoromethylation of 4-methyl-3-

nitrophenol (also known as 4-hydroxy-2-nitrotoluene). This reaction introduces the fluorinated

ether motif, a critical feature for metabolic stability and lipophilicity in the final drug candidate.

Step 1: Difluoromethylation (Synthesis of CAS 144510-65-6)
This step involves the nucleophilic attack of the phenoxide ion on a difluorocarbene source

(often generated in situ).

Starting Material: 4-Methyl-3-nitrophenol (CAS 2042-14-0)

Reagents: Sodium chlorodifluoroacetate (or Chlorodifluoromethane/Freon-22), K₂CO₃

(base), DMF (solvent).

Mechanism: Generation of difluorocarbene (:CF₂) followed by O-insertion.

Protocol:

Charge a reaction vessel with 4-methyl-3-nitrophenol (1.0 eq) and DMF.

Add Potassium Carbonate (1.5 eq) and heat to 60°C to generate the phenoxide.

Slowly add Sodium Chlorodifluoroacetate (1.2 eq) or bubble Chlorodifluoromethane gas

while maintaining temperature at 70-80°C.

Monitor by HPLC for consumption of starting phenol.

Workup: Dilute with water, extract with ethyl acetate, and concentrate to yield the crude nitro

ether (CAS 144510-65-6).

Step 2: Reduction to Aniline (Downstream Processing)
The nitro group is reduced to an amine to generate 4-(difluoromethoxy)-2-methylaniline (CAS

39211-57-9), the active nucleophile used in the Ensitrelvir coupling step.

Reagents: H₂ (gas), Pd/C (catalyst), Methanol.

Reaction: Hydrogenation.
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Starting Material
4-Methyl-3-nitrophenol

(CAS 2042-14-0)

TARGET MOLECULE
CAS 144510-65-6

4-(Difluoromethoxy)-1-methyl-2-nitrobenzene

Step 1

Reagents:
ClCHF2 / Base

(Difluoromethylation)

Downstream Intermediate
4-(Difluoromethoxy)-2-methylaniline

(CAS 39211-57-9)

Step 2

Reagents:
H2 / Pd-C

(Reduction)

FINAL DRUG
Ensitrelvir (S-217622)

Coupling to Triazine Core

Click to download full resolution via product page

Caption: Synthetic lineage from phenol precursor to Ensitrelvir via CAS 144510-65-6.

Pharmaceutical Application: Ensitrelvir (Xocova)
CAS 144510-65-6 is the direct precursor to the "Right-Hand Side" (RHS) fragment of

Ensitrelvir, a non-covalent, non-peptidic SARS-CoV-2 3CL protease inhibitor.

Role in Drug: The 4-difluoromethoxy-2-methylphenyl moiety occupies the S1' subsite of the

3CL protease enzyme.

Structure-Activity Relationship (SAR):

Difluoromethoxy Group: Acts as a hydrogen bond acceptor and improves metabolic

stability compared to a methoxy group.
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2-Methyl Group: Induces a twist in the biaryl conformation, locking the molecule into a

bioactive conformation that fits the protease pocket.

Coupling Reaction: The aniline derived from CAS 144510-65-6 reacts with a chlorotriazine or

similar heterocyclic core to form the final inhibitor structure.

Analytical Characterization
For quality control (QC) of CAS 144510-65-6, the following specifications are standard.

Test Method Acceptance Criteria

Appearance Visual
Pale yellow to yellow oil or low-

melting solid

Identification ¹H-NMR (CDCl₃)

δ 7.8 (d, 1H), 7.3 (d, 1H), 7.1

(dd, 1H), 6.5 (t, 1H, -OCHF₂),

2.6 (s, 3H, -CH₃)

Purity HPLC (UV 254 nm) ≥ 98.0%

Impurity A HPLC
4-Methyl-3-nitrophenol

(Starting Material) < 0.5%

Water Content Karl Fischer < 0.5%

Key NMR Feature: The difluoromethoxy proton appears as a characteristic triplet at

approximately 6.50 ppm with a large geminal coupling constant (J ≈ 73 Hz), distinguishing it

from non-fluorinated impurities.

Safety & Handling
Hazards: As a nitroaromatic compound, CAS 144510-65-6 is potentially toxic and may

possess explosive properties upon heating or shock, although the difluoromethoxy group

mitigates some shock sensitivity compared to polynitro compounds.

Reactivity: Incompatible with strong reducing agents (hydrazine, hydrides) which may cause

uncontrolled reduction of the nitro group.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidative

degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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